N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide
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Overview
Description
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the benzo[d][1,3]dioxole group. The final step involves the acylation of the thiazole derivative with 2-(4-(ethylthio)phenyl)acetyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the ethylthio group.
Reduction: Reduction reactions may target the carbonyl group in the acetamide linkage.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the type of substitution.
Major Products: The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of oxidative stress pathways or modulation of inflammatory responses.
Comparison with Similar Compounds
- N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-methylthio)phenyl)acetamide
- N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
Comparison: Compared to similar compounds, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide may exhibit unique properties due to the presence of the ethylthio group, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S2/c1-2-26-15-6-3-13(4-7-15)9-19(23)22-20-21-16(11-27-20)14-5-8-17-18(10-14)25-12-24-17/h3-8,10-11H,2,9,12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRMEBWHJALVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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